molecular formula C10H8FN3OS2 B2355225 4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-93-3

4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2355225
CAS No.: 393566-93-3
M. Wt: 269.31
InChI Key: UKRFGWDTOWJAEG-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom at the 4-position and a 1,3,4-thiadiazole ring at the 2-position, which is further substituted with a methylthio group

Scientific Research Applications

4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It can be used as a probe to study the biological pathways involving thiadiazole derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the intermediate 5-(methylthio)-1,3,4-thiadiazole.

    Coupling with 4-fluorobenzoyl chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares the benzamide core and fluorine substitution but differs in the presence of an amino and chloro group.

    4-fluoro-N-methoxy-N-methylbenzamide: Similar in having a fluorine atom and benzamide core but differs in the presence of methoxy and methyl groups.

Uniqueness

4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-thiadiazole ring and the methylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRFGWDTOWJAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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